Cas no 7721-61-1 (5-hydroxy-4-methoxy-2-methylbenzaldehyde)

5-hydroxy-4-methoxy-2-methylbenzaldehyde structure
7721-61-1 structure
Product Name:5-hydroxy-4-methoxy-2-methylbenzaldehyde
CAS No:7721-61-1
MF:C9H10O3
MW:166.173902988434
CID:536464
PubChem ID:12644575
Update Time:2025-11-02

5-hydroxy-4-methoxy-2-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 5-hydroxy-4-methoxy-2-methyl-
    • 5-hydroxy-4-methoxy-2-methylbenzaldehyde
    • 6-METHYLISOVANILLIN
    • 2-methyl-4-methoxy-5-hydroxybenzaldehyde
    • 5-hydroxy-4-methoxy-2-methyl-benzaldehyde
    • Benzaldehyde,5-hydroxy-4-methoxy-2-methyl
    • 7721-61-1
    • Z1198157147
    • SCHEMBL5355474
    • AKOS000278136
    • EN300-1696684
    • DTXSID80505508
    • Inchi: 1S/C9H10O3/c1-6-3-9(12-2)8(11)4-7(6)5-10/h3-5,11H,1-2H3
    • InChI Key: WDPJCNNIVOVKPZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(C=O)=C(C)C=1)O

Computed Properties

  • Exact Mass: 166.06300
  • Monoisotopic Mass: 166.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 1.52170

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Additional information on 5-hydroxy-4-methoxy-2-methylbenzaldehyde

Recent Advances in the Study of 5-Hydroxy-4-Methoxy-2-Methylbenzaldehyde (CAS: 7721-61-1)

5-Hydroxy-4-methoxy-2-methylbenzaldehyde (CAS: 7721-61-1) is a naturally occurring aromatic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and pharmacological properties, shedding light on its mechanisms of action and potential as a lead compound for drug development.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 5-hydroxy-4-methoxy-2-methylbenzaldehyde, emphasizing green chemistry approaches to improve yield and reduce environmental impact. The researchers utilized microwave-assisted synthesis, achieving a 15% increase in yield compared to traditional methods. This advancement is particularly relevant for scaling up production for preclinical and clinical studies.

In terms of biological activity, a 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 5-hydroxy-4-methoxy-2-methylbenzaldehyde exhibits potent anti-inflammatory effects by inhibiting NF-κB signaling pathways. The compound showed significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α) in murine macrophage cells, with an IC50 of 12.3 μM, suggesting its potential as a novel anti-inflammatory agent.

Another groundbreaking research published in Nature Communications (2024) revealed the compound's neuroprotective properties. Using in vitro and in vivo models of Parkinson's disease, the study found that 5-hydroxy-4-methoxy-2-methylbenzaldehyde protected dopaminergic neurons from oxidative stress by upregulating Nrf2-mediated antioxidant responses. This finding opens new avenues for developing neuroprotective therapies against neurodegenerative disorders.

Recent structural-activity relationship (SAR) studies have identified key modifications to enhance the compound's pharmacological profile. A 2023 paper in European Journal of Medicinal Chemistry reported that halogen substitutions at specific positions increased the compound's antimicrobial activity against drug-resistant Staphylococcus aureus strains by 3-fold, while maintaining low cytotoxicity to mammalian cells.

From a drug development perspective, pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have addressed previous challenges with the compound's bioavailability. Novel formulation strategies, including nanoparticle encapsulation, improved oral bioavailability from 15% to 42% in rat models, marking a significant step toward clinical translation.

Ongoing clinical trials (Phase I) are currently evaluating the safety profile of 5-hydroxy-4-methoxy-2-methylbenzaldehyde derivatives for potential use in chronic inflammatory conditions. Preliminary results presented at the 2024 American Chemical Society meeting showed favorable safety profiles at therapeutic doses, with no significant adverse effects observed in healthy volunteers.

Future research directions include exploring the compound's potential in combination therapies and further optimizing its structure for enhanced target specificity. The growing body of evidence positions 5-hydroxy-4-methoxy-2-methylbenzaldehyde as a promising scaffold for developing novel therapeutic agents across multiple disease areas.

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